Phenyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
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Overview
Description
Phenyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives. This compound is characterized by the presence of a phenyl group, a tosyl group, and a carbamate group attached to the tetrahydroquinoline core. Tetrahydroquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Phenyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), a structural motif found in various natural products and therapeutic lead compounds . THIQ-based compounds have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq analogs are known to interact with their targets, leading to changes that result in their biological activities
Biochemical Pathways
Thiq analogs are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride.
Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the tetrahydroquinoline derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Carbamate Group: The final step involves the reaction of the tosylated tetrahydroquinoline derivative with phenyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
Phenyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative disorders and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A similar compound with a phenyl group attached to the tetrahydroisoquinoline core.
1-Tosyl-1,2,3,4-tetrahydroisoquinoline: A compound with a tosyl group attached to the tetrahydroisoquinoline core.
Uniqueness
Phenyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is unique due to the presence of both a tosyl group and a carbamate group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
phenyl N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-17-9-12-21(13-10-17)30(27,28)25-15-5-6-18-16-19(11-14-22(18)25)24-23(26)29-20-7-3-2-4-8-20/h2-4,7-14,16H,5-6,15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINXBXZWRANALG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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